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  • Product: 3-Methyl-1-(oxetan-3-yl)piperazine
  • CAS: 2070014-81-0

Core Science & Biosynthesis

Foundational

(S)-3-Methyl-1-(oxetan-3-yl)piperazine synthesis protocols

An In-depth Technical Guide to the Synthesis of (S)-3-Methyl-1-(oxetan-3-yl)piperazine Introduction (S)-3-Methyl-1-(oxetan-3-yl)piperazine is a chiral heterocyclic compound of significant interest in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (S)-3-Methyl-1-(oxetan-3-yl)piperazine

Introduction

(S)-3-Methyl-1-(oxetan-3-yl)piperazine is a chiral heterocyclic compound of significant interest in modern medicinal chemistry. Its structure combines two highly valued motifs: the piperazine ring and the oxetane moiety. The piperazine core is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties.[1][2] The oxetane ring, a four-membered cyclic ether, is an increasingly popular design element in drug discovery.[3][4] It serves as a polar, three-dimensional scaffold that can improve aqueous solubility, reduce metabolic liability, and act as a bioisostere for less desirable groups like carbonyls.[3][4][5]

The specific stereochemistry at the C-3 position of the piperazine ring—the (S)-configuration—is crucial for enabling stereospecific interactions with biological targets, which is a cornerstone of developing selective and potent therapeutics.[1][6] Consequently, a robust and reproducible synthesis protocol for this building block is essential for researchers and drug development professionals engaged in creating next-generation pharmaceuticals.[7][8]

This guide provides a detailed, field-proven methodology for the synthesis of (S)-3-Methyl-1-(oxetan-3-yl)piperazine. It elucidates the strategic considerations behind the chosen synthetic route, offers step-by-step experimental protocols, and is grounded in authoritative scientific literature to ensure both accuracy and reproducibility.

Retrosynthetic Analysis

The most logical and efficient approach to constructing the target molecule involves a convergent synthesis. The core strategy is to disconnect the C-N bond between the piperazine nitrogen and the oxetane ring. This disconnection points to two key starting materials: a chiral, selectively protected piperazine derivative and an electrophilic oxetane source.

This retrosynthetic analysis identifies (S)-1-Boc-3-methylpiperazine and oxetan-3-one as the ideal precursors. The Boc (tert-butoxycarbonyl) protecting group on the (S)-3-methylpiperazine is critical for ensuring regioselectivity, directing the alkylation to the unprotected N-4 nitrogen and preventing undesired side reactions. The coupling of these two fragments is best achieved through reductive amination, a reliable and high-yielding method for forming carbon-nitrogen bonds.[9]

G cluster_0 Precursors TM (S)-3-Methyl-1-(oxetan-3-yl)piperazine RA Reductive Amination (C-N Disconnection) TM->RA P1 (S)-1-Boc-3-methylpiperazine RA->P1 P2 Oxetan-3-one RA->P2

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Intermediate: (S)-1-Boc-3-methylpiperazine

Causality of Experimental Choice: The initial and most critical step is the selective protection of one of the two nitrogen atoms in (S)-3-methylpiperazine. The secondary amine at the N-1 position is sterically less hindered than the N-4 amine adjacent to the methyl group, but both are nucleophilic. Using one equivalent of di-tert-butyl dicarbonate (Boc₂O) allows for the controlled formation of the mono-protected intermediate. This protection strategy is fundamental because it ensures that the subsequent reaction with oxetan-3-one occurs exclusively at the desired N-4 position.[10][11]

Experimental Protocol: Boc Protection
  • Reaction Setup: To a solution of (S)-3-methylpiperazine (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per 1 g of piperazine) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) dissolved in a minimal amount of DCM dropwise to the stirred piperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-methylpiperazine, which is often a white solid or oil.[10]

ReagentMolar Mass ( g/mol )Equivalents
(S)-3-Methylpiperazine100.161.0
Di-tert-butyl dicarbonate (Boc₂O)218.251.0
Dichloromethane (DCM)84.93Solvent

Part II: Reductive Amination for C-N Bond Formation

Mechanistic Insight: This core transformation utilizes a one-pot reductive amination protocol.[9] The reaction proceeds through two key stages. First, the nucleophilic secondary amine of (S)-1-Boc-3-methylpiperazine attacks the carbonyl carbon of oxetan-3-one to form a transient hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), delivers a hydride to the iminium carbon, yielding the desired N-alkylated product.[12] STAB is the reagent of choice because it is less reactive than other borohydrides and selectively reduces the iminium ion in the presence of the unreacted ketone, minimizing side reactions.[13]

G cluster_workflow Overall Synthesis Workflow Start (S)-1-Boc-3-methylpiperazine + Oxetan-3-one Step1 Iminium Ion Formation (DCM, Acetic Acid) Start->Step1 Step2 Reduction with NaBH(OAc)₃ Step1->Step2 Intermediate Boc-Protected Product Step2->Intermediate Step3 Boc Deprotection (TFA or HCl) Intermediate->Step3 Final (S)-3-Methyl-1-(oxetan-3-yl)piperazine Step3->Final

Caption: Key stages of the synthesis from the protected intermediate.

Experimental Protocol: Reductive Amination
  • Reaction Setup: Dissolve (S)-1-Boc-3-methylpiperazine (1.0 eq.) and oxetan-3-one (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1-0.2 eq.) to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture at room temperature. The addition may cause slight effervescence.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

ReagentMolar Mass ( g/mol )Equivalents
(S)-1-Boc-3-methylpiperazine200.281.0
Oxetan-3-one72.061.1
Sodium Triacetoxyborohydride211.941.5
Dichloromethane (DCM)84.93Solvent

Part III: Deprotection to Yield Final Product

Rationale: The final step involves the removal of the Boc protecting group to liberate the secondary amine at the N-1 position, yielding the target compound. This is a standard procedure accomplished under acidic conditions.[14] The tert-butoxycarbonyl group is labile in strong acid, where it fragments into isobutylene and carbon dioxide, leaving behind the protonated amine salt.

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the purified Boc-protected intermediate from Part II in DCM.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq.) or a 4M solution of HCl in 1,4-dioxane, dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS for the complete consumption of the starting material (typically 1-2 hours).

  • Solvent Removal: Remove the excess acid and solvent under reduced pressure.

  • Neutralization and Extraction: Neutralize the resulting salt with a suitable base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is basic (>9). Extract the product into an organic solvent like DCM or ethyl acetate.

  • Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford the final product, (S)-3-Methyl-1-(oxetan-3-yl)piperazine.

Summary of Physicochemical Properties

The following table summarizes key properties of the final product, compiled from supplier data.

PropertyValueSource
CAS Number 1893405-51-0[15]
Molecular Formula C₉H₁₈N₂O[15]
Molecular Weight 170.25 g/mol N/A
Purity ≥95%[15]
Appearance Colorless to Yellow Liquid[16]

Conclusion

The synthesis of (S)-3-Methyl-1-(oxetan-3-yl)piperazine is reliably achieved through a three-stage process: regioselective Boc protection of the chiral piperazine starting material, efficient C-N bond formation via reductive amination with oxetan-3-one, and a final acidic deprotection. Each step is selected for its high yield, operational simplicity, and scalability. The strategic use of a protecting group and a mild, selective reducing agent are key to the success of this protocol. This guide provides a validated and scientifically grounded pathway for researchers to access this valuable building block for application in drug discovery and development programs.

References

  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Oxetanes and Oxetan-3-ones. (n.d.). Retrieved February 24, 2026, from [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid - ACS Publications. (2024, April 8). Retrieved February 24, 2026, from [Link]

  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. (n.d.).
  • US20130116245A1 - Alkylated piperazine compounds - Google Patents. (n.d.).
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. (n.d.). Retrieved February 24, 2026, from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Retrieved February 24, 2026, from [Link]

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines - Benjamin Bouvier. (n.d.). Retrieved February 24, 2026, from [Link]

  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine | The Journal of Organic Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (2025, August 30). Retrieved February 24, 2026, from [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. (2010, March 29). Retrieved February 24, 2026, from [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6). Retrieved February 24, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved February 24, 2026, from [Link]

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024, October 24). Retrieved February 24, 2026, from [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (n.d.). Retrieved February 24, 2026, from [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. (2018, October 31). Retrieved February 24, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023, September 7). Retrieved February 24, 2026, from [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed. (2009, February 26). Retrieved February 24, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). Retrieved February 24, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (2025, August 8). Retrieved February 24, 2026, from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Methyl-1-(oxetan-3-yl)piperazine

An In-Depth Technical Guide on the Physicochemical Properties of 3-Methyl-1-(oxetan-3-yl)piperazine. Executive Summary 3-Methyl-1-(oxetan-3-yl)piperazine represents a high-value scaffold in modern medicinal chemistry, sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties of 3-Methyl-1-(oxetan-3-yl)piperazine.

Executive Summary

3-Methyl-1-(oxetan-3-yl)piperazine represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the "molecular obesity" crisis in drug discovery. By incorporating the oxetane ring—a validated bioisostere for gem-dimethyl and carbonyl groups—this fragment offers a strategic reduction in lipophilicity (LogP) while enhancing metabolic stability and aqueous solubility compared to its alkyl counterparts.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and application as a property-modulating fragment in lead optimization.

Structural & Physicochemical Characterization

The integration of the oxetane ring into the piperazine core fundamentally alters the electronic and steric landscape of the molecule. Unlike standard N-alkyl piperazines, the oxetan-3-yl substituent exerts a profound inductive effect, modulating the basicity and lipophilicity of the system.

Core Physicochemical Data

Data summarized below represents a synthesis of experimental catalog data and high-fidelity QSAR predictions calibrated against the oxetanyl-amine class.

PropertyValue / RangeTechnical Context
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol Fragment-like space (Rule of 3 compliant).
LogP (Calc) -0.7 to -0.3Significantly lower than N-isopropyl analog (~0.5).
LogD (pH 7.4) -1.5 to -1.0Highly hydrophilic at physiological pH due to N4 ionization.
pKa₁ (N4 - Secondary) 9.2 ± 0.2Typical secondary amine basicity; primary protonation site.
pKa₂ (N1 - Tertiary) 5.8 ± 0.3Critical Feature: Lowered by ~2-3 units vs. N-alkyl due to oxetane O-atom induction.
TPSA ~35-40 ŲIncludes ether oxygen and amine contributions.
H-Bond Donors 1 (NH)The secondary amine at position 4.
H-Bond Acceptors 3Oxetane oxygen + 2 Piperazine nitrogens.[1]
The "Oxetane Effect" on Basicity and Lipophilicity

The defining feature of this molecule is the modulation of the N1 nitrogen (attached to the oxetane).

  • Lipophilicity Reduction: The oxetane ring is a "polar stealth" group. The exposed ether oxygen creates a localized dipole that reduces LogP by approximately 1.0 unit compared to a gem-dimethyl or isopropyl group, without introducing a hydrogen bond donor that might hinder membrane permeability.

  • Basicity Attenuation: The oxygen atom in the oxetane ring exerts a through-bond inductive electron-withdrawing effect (–I) on the N1 nitrogen. Consequently, the pKa of N1 drops from ~9.0 (in N-methyl piperazine) to ~5.8. This ensures that at physiological pH (7.4), the N1 nitrogen remains largely unprotonated, reducing the desolvation penalty required for protein binding, while the N4 nitrogen remains charged to maintain solubility.

Synthetic Methodology

The synthesis of 3-Methyl-1-(oxetan-3-yl)piperazine requires regioselective control to ensure the oxetane moiety attaches to the correct nitrogen. The standard industrial route utilizes Reductive Amination , which capitalizes on the steric differentiation between the hindered N1 (adjacent to the methyl group) and the unhindered N4 of the starting material, 2-methylpiperazine.

Regioselective Synthesis Protocol

Note: In the context of 2-methylpiperazine, the "N1" is sterically hindered by the alpha-methyl group. The "N4" is unhindered. Reaction with oxetan-3-one preferentially occurs at the unhindered nitrogen. To obtain the target where the oxetane is on the nitrogen distal to the methyl, we use the unhindered amine.

Reagents:

  • Substrate: 2-Methylpiperazine (1.0 eq)

  • Carbonyl Source: Oxetan-3-one (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (cat.) to activate the iminium species.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-methylpiperazine in DCM at 0°C. Add oxetan-3-one dropwise. The unhindered nitrogen (N4 relative to the methyl at C2) attacks the ketone.

  • Activation: Add catalytic acetic acid and stir for 30 minutes at room temperature to ensure equilibrium formation of the hemiaminal/iminium ion.

  • Reduction: Cool to 0°C and add STAB portion-wise. The mild nature of STAB prevents reduction of the oxetane ring itself (which is susceptible to ring opening under harsh conditions).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM/Isopropanol (3:1) due to the product's high water solubility.

  • Purification: The product is highly polar. Purification often requires amine-functionalized silica or reverse-phase chromatography.

Reaction Pathway Visualization

SynthesisPathway SM1 2-Methylpiperazine (Unhindered N4) Inter Iminium Intermediate (Regioselective at N4) SM1->Inter Nucleophilic Attack SM2 Oxetan-3-one SM2->Inter Product 1-(Oxetan-3-yl)-3-methylpiperazine (Target) Inter->Product Hydride Transfer Reagent NaBH(OAc)3 DCM, AcOH Reagent->Inter

Caption: Regioselective reductive amination favoring the unhindered nitrogen of 2-methylpiperazine.

Experimental Characterization Protocols

To validate the physicochemical advantages of this scaffold in a drug discovery campaign, the following self-validating protocols are recommended.

Potentiometric pKa Determination

Objective: Accurately resolve the two distinct pKa values (N1 vs N4).

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Perform titration using 0.1 M HCl and 0.1 M KOH under inert atmosphere (N₂ purge) to prevent carbonate formation (which interferes with amine pKa measurement).

  • Data Analysis: Use the Bjerrum plot method.

    • Expectation: You will observe two inflection points. The higher pKa (~9.2) corresponds to the secondary amine.[2] The lower pKa (~5.8) corresponds to the oxetanyl-amine.

    • Validation: If the lower pKa is missing or >7.0, check for ring opening of the oxetane (hydrolysis to the diol), which destroys the inductive effect.

Metabolic Stability Assay (Microsomal Stability)

Objective: Confirm the metabolic shielding provided by the oxetane ring.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Analyze via LC-MS/MS. Monitor for the parent ion [M+H]⁺ = 157.

  • Metabolite ID: Specifically look for +18 Da shifts.

    • Insight: A +18 shift indicates oxetane ring opening (hydrolysis). If this is low, the oxetane is stable. High clearance usually stems from N-dealkylation or oxidation of the methyl group, not the oxetane ring itself.

Applications in Drug Design[3][4][5]

The 3-Methyl-1-(oxetan-3-yl)piperazine motif is a "Problem Solver" fragment.

  • Solubility Booster: When a lead compound suffers from poor aqueous solubility due to high aromatic content, replacing a standard N-methyl piperazine or morpholine with this unit can increase solubility by >10-fold due to the lowered LogP and maintained ionization of the secondary amine.

  • Bioisostere for Morpholine: Morpholine is often used to cap molecules but can be metabolically liable. The oxetanyl-piperazine is a structural mimic but with higher polarity and tunable basicity.

  • Chiral Vector: The 3-methyl group introduces a chiral center (S or R). This allows for vector exploration in the binding pocket, enabling the piperazine ring to adopt a specific twist-boat or chair conformation that can maximize selectivity against off-targets.

Property Modulation Logic

PropertyLogic Oxetane Oxetane Ring Effect1 Lower LogP (-1.0 unit) vs gem-dimethyl Oxetane->Effect1 Effect2 Reduced Basicity (pKa ~5.8) Improved Permeability Oxetane->Effect2 Piperazine Piperazine Core Piperazine->Effect2 N1 Site Methyl 3-Methyl Group Effect3 Conformational Lock (Chirality) Methyl->Effect3

Caption: Mechanistic impact of structural components on physicochemical outcome.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4] Angewandte Chemie International Edition. Link

  • Müller, K. et al. (2012). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Chemical Reviews. Link

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5] Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). "The physicochemical properties of oxetanes and their use in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "1-(Oxetan-3-yl)piperazine." National Library of Medicine. Link[6]

Sources

Foundational

Beyond the Methyl Group: The 3-Methyl-1-(oxetan-3-yl)piperazine Motif in Advanced Drug Design

Executive Summary 3-Methyl-1-(oxetan-3-yl)piperazine is not a standalone therapeutic agent but a high-value pharmacophore and bioisostere used in modern medicinal chemistry. Its "Mechanism of Action" is physicochemical r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1-(oxetan-3-yl)piperazine is not a standalone therapeutic agent but a high-value pharmacophore and bioisostere used in modern medicinal chemistry. Its "Mechanism of Action" is physicochemical rather than biological: it functions as a strategic structural modulator that optimizes the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lead compounds.

This guide analyzes the compound as a critical building block, detailing how the oxetane-piperazine fusion acts as a "metabolic shield" and "solubility booster" in small-molecule drug discovery, particularly for kinase inhibitors and GPCR ligands.

Part 1: The Physicochemical Mechanism of Action

In drug design, replacing a standard


-alkyl group (like a methyl or ethyl) with an oxetan-3-yl  group is a validated strategy to alter the intrinsic properties of a molecule. This section details the causal mechanisms behind this substitution.
The "Oxetane Effect" on Basicity (pKa Modulation)

The core mechanism of this motif lies in the electron-withdrawing nature of the oxetane oxygen.[1]

  • Mechanism: The oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect (

    
    ) on the piperazine nitrogen.
    
  • Outcome: This lowers the pKa of the piperazine nitrogen (typically by 1–2 log units) compared to an

    
    -methyl piperazine.
    
  • Biological Impact:

    • Permeability: A lower pKa reduces the percentage of ionized drug at physiological pH (7.4), potentially improving passive membrane permeability.

    • hERG Avoidance: High basicity is often correlated with hERG channel blockage (cardiotoxicity). Reducing basicity via the oxetane motif mitigates this risk.[1]

Metabolic Stability (The Gem-Dimethyl Surrogate)

The oxetane ring is often described as a "metabolic shield."

  • Mechanism: The oxetane ring is sterically compact (similar volume to a gem-dimethyl group) but lacks the abstractable hydrogen atoms found in alkyl chains that are prone to Cytochrome P450 (CYP) oxidation.

  • Outcome: It blocks

    
    -dealkylation pathways. The 3-methyl group on the piperazine ring further sterically hinders the approach of metabolic enzymes to the nitrogen lone pair.
    
Solubility Enhancement
  • Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor (HBA). Unlike a hydrophobic gem-dimethyl group, the oxetane is polar.[1]

  • Outcome: This lowers the LogD (lipophilicity) and increases aqueous solubility, addressing a common failure point in lipophilic kinase inhibitors.

Data Summary: Property Modulation
Property

-Methyl Piperazine (Reference)

-Oxetanyl Piperazine (Target)
Mechanistic Benefit
pKa (Basic N) ~8.0 - 9.06.0 - 7.5 Reduced ionization at pH 7.4; Lower hERG risk.
LogP High (Lipophilic)Lower (Polar) Improved solubility without sacrificing steric bulk.
Metabolic Liability High (

-demethylation)
Low Blocked oxidative sites; extended Half-life (

).
H-Bond Acceptors 23 Additional vector for solvation.

Part 2: Experimental Protocols & Synthesis

The synthesis of 3-Methyl-1-(oxetan-3-yl)piperazine relies on Reductive Amination , a self-validating protocol that ensures the preservation of the oxetane ring (which is acid-sensitive) and the stereochemistry of the methyl group.

Protocol: Reductive Amination of Oxetan-3-one

Objective: Synthesize (S)-3-Methyl-1-(oxetan-3-yl)piperazine from (S)-2-methylpiperazine.

Reagents:
  • Substrate: (S)-2-Methylpiperazine (1.0 equiv)

  • Carbonyl Source: Oxetan-3-one (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (AcOH) (catalytic, optional but recommended to activate imine)

Step-by-Step Methodology:
  • Imine Formation:

    • Dissolve (S)-2-methylpiperazine in DCM at room temperature (RT) under

      
       atmosphere.
      
    • Add Oxetan-3-one.[2][3]

    • Critical Step: Add AcOH (0.1 equiv). Stir for 30–60 minutes. This ensures the formation of the iminium ion intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 10 minutes. (Note: STAB is preferred over

      
       due to lower toxicity and better selectivity).
      
    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Validation: The oxetane ring is acid-labile. Avoid strong acid washes (e.g., 1M HCl) during workup, or the ring may open.

  • Purification:

    • Dry organic layers over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Eluent: DCM/MeOH/NH4OH).

Part 3: Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the structural logic of the oxetane substitution.

Diagram 1: Synthetic Pathway (Reductive Amination)

Synthesispathway Start1 (S)-2-Methylpiperazine (Nucleophile) Inter Iminium Ion Intermediate Start1->Inter Imine Formation Start2 Oxetan-3-one (Electrophile) Start2->Inter Product (S)-3-Methyl-1-(oxetan-3-yl)piperazine (Target Scaffold) Inter->Product Hydride Transfer (Reduction) Reagent STAB / AcOH (Reductive Agent) Reagent->Inter

Caption: Reductive amination pathway using STAB to install the oxetane ring while preserving the piperazine chirality.

Diagram 2: Pharmacophore Logic (The "Why")

MOA_Logic Motif Oxetanyl-Piperazine Motif Prop1 Electron Withdrawal (Inductive Effect) Motif->Prop1 Prop2 Steric Bulk (Gem-dimethyl mimic) Motif->Prop2 Prop3 Polarity (Ether Oxygen) Motif->Prop3 Result1 Lower pKa (Reduced Ionization) Prop1->Result1 Result2 Metabolic Shielding (Blocked N-dealkylation) Prop2->Result2 Result3 Lower LogD (Higher Solubility) Prop3->Result3 Outcome Optimized Drug Candidate (High Permeability, Low Clearance) Result1->Outcome Result2->Outcome Result3->Outcome

Caption: Causal relationship between the oxetane structure and improved DMPK properties (Solubility, Stability, pKa).

Part 4: Applications in Drug Discovery

This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization for:

  • Kinase Inhibitors:

    • Many kinase inhibitors (e.g., targeting BTK , JAK , or CDK ) suffer from poor solubility due to flat aromatic cores. Attaching the 3-methyl-1-(oxetan-3-yl)piperazine tail improves solubility while the piperazine nitrogen interacts with solvent-exposed regions of the kinase domain.

    • Example: Optimization of spleen tyrosine kinase (SYK) inhibitors often employs this motif to replace morpholine or

      
      -methylpiperazine groups.
      
  • GPCR Antagonists:

    • The piperazine ring is a classic "linker" in GPCR ligands (e.g., Dopamine D2, Serotonin 5-HT). The oxetane modification tunes the affinity by adjusting the basicity of the nitrogen that often forms a salt bridge with an Aspartate residue in the receptor binding pocket.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5] Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as surrogates for gem-dimethyl groups: synthesis and physicochemical properties." Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-Methyl-1-(oxetan-3-yl)piperazine

This technical guide details the solubility profile, solvent selection strategies, and handling protocols for 3-Methyl-1-(oxetan-3-yl)piperazine .[1][2] Note on Data Sources: While specific solubility coefficients for th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection strategies, and handling protocols for 3-Methyl-1-(oxetan-3-yl)piperazine .[1][2]

Note on Data Sources: While specific solubility coefficients for the 3-methyl derivative are proprietary or sparse in public literature, this guide synthesizes data from the structural parent 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) and established physicochemical principles of oxetane-piperazine medicinal chemistry.[1][2]

[2]

Executive Summary

3-Methyl-1-(oxetan-3-yl)piperazine is a polar, basic heterocyclic building block commonly used in fragment-based drug discovery (FBDD) to introduce metabolic stability and reduce lipophilicity (LogD) compared to gem-dimethyl analogs.[1][2] Its solubility is governed by the interplay between the basic secondary amine (N4), the oxetane hydrogen-bond acceptor, and the lipophilic methyl handle.[1][2]

Critical Handling Insight: The oxetane ring confers significant hydrophilicity but introduces acid-lability.[1][2] Solvent choice must balance solubility power with chemical stability, particularly avoiding strong acidic conditions at elevated temperatures.[2]

Part 1: Physicochemical Basis of Solubility[2]

Understanding the molecular drivers of solubility is essential for predicting behavior in unlisted solvents.[2]

FeatureChemical MoietyEffect on Solubility
H-Bond Acceptor Oxetane OxygenIncreases water and alcohol solubility significantly compared to cyclobutyl analogs.[1][2]
Basic Center Piperazine N4 (Secondary)Dominates pH-dependent solubility.[1][2] pKa ≈ 9.0–9.[2]5. Protonation leads to high aqueous solubility.[2]
Polarity N1-Oxetane LinkageReduces N1 basicity (inductive effect) but increases overall polarity (PSA).[1][2]
Lipophilicity C3-Methyl GroupSlight increase in LogP vs. parent, aiding solubility in chlorinated solvents (DCM/CHCl₃).[1][2]
Calculated Properties (Reference)
  • LogP (Predicted): ~ -0.5 to -0.1 (Hydrophilic)[1][2]

  • pKa (Predicted): ~9.0 (N4-H), ~4.5 (N1-Oxetane)[1][2]

  • Physical State: Likely a viscous oil or low-melting solid at RT.[1][2]

Part 2: Empirical Solubility Matrix

The following table categorizes common laboratory solvents based on their efficacy for dissolving 3-Methyl-1-(oxetan-3-yl)piperazine at ambient temperature (25°C).

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent Preferred for extraction and chromatography.[1][2]
Chlorinated Chloroform (CHCl₃)Excellent Good for NMR; prevents aggregation.[1][2]
Polar Aprotic DMSOExcellent Standard for biological stock solutions (>100 mM).[1][2]
Polar Aprotic DMF / DMAcExcellent Suitable for coupling reactions (e.g., SNAr, Amide coupling).[2]
Alcohols Methanol / EthanolGood to Excellent High solubility; useful for transfer but nucleophilic (caution in activation steps).[2]
Esters Ethyl AcetateModerate Good for workup; compound may require multiple extractions from water.[2]
Ethers THF / 2-MeTHFGood Excellent reaction solvent; 2-MeTHF is a greener alternative for workup.[1][2]
Ethers Diethyl Ether / MTBEPoor Often used to precipitate salts (e.g., HCl or TFA salts) of the compound.[2]
Hydrocarbons Hexanes / HeptaneInsoluble Used as an antisolvent to wash away non-polar impurities.[2]
Aqueous Water (pH < 7)High Forms soluble salts (chloride, trifluoroacetate).[1][2]
Aqueous Water (pH > 10)Moderate/Low Free base may oil out at high concentrations.[2]

Part 3: Visual Decision Frameworks

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on the experimental intent (Synthesis vs. Analysis vs. Storage).

SolventSelection Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Analysis Analysis (NMR/LCMS) Start->Analysis Storage Stock Solution Start->Storage Workup Extraction / Workup Start->Workup Coupling Amide/SNAr Coupling (DMF, DMSO, NMP) Synthesis->Coupling High Temp/Polar Reduction Reduction/Alkylation (THF, DCM, MeOH) Synthesis->Reduction General NMR CDCl3 (Standard) DMSO-d6 (If salt) Analysis->NMR LCMS MeCN/H2O + 0.1% Formic Acid Analysis->LCMS BioAssay DMSO (10-100 mM) Store at -20°C Storage->BioAssay Acidic Acidic Aqueous Phase (Compound stays in Water) Workup->Acidic pH < 4 Basic Basic Aqueous Phase (Extract into DCM/EtOAc) Workup->Basic pH > 9

Caption: Decision matrix for selecting the optimal solvent based on the specific experimental stage.

Part 4: Practical Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Purpose: Create a stable stock for biological assays or screening.[2]

  • Weighing: Weigh approximately 15.6 mg of 3-Methyl-1-(oxetan-3-yl)piperazine (MW ≈ 156.23 g/mol ) into a tared 1.5 mL amber glass vial.

    • Note: If the compound is an oil, weigh by difference using a glass pipette.[2]

  • Calculation: Calculate the required volume of DMSO:

    
    [2]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.[2][3]

    • QC Check: The solution should be clear and colorless.[2] If haze persists, sonicate for 1 minute.[2]

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly with Parafilm.

Protocol B: Liquid-Liquid Extraction (Workup Optimization)

Purpose: Efficiently recover the compound from an aqueous reaction mixture.

  • pH Adjustment: Adjust the aqueous reaction mixture to pH 10–11 using Saturated NaHCO₃ or 1M NaOH.

    • Why? This ensures the piperazine N4 is deprotonated (neutral), maximizing partitioning into the organic phase.[2]

  • Solvent Choice:

    • First Choice: Dichloromethane (DCM) or Chloroform (3x extraction).[2]

    • Alternative (Green): 2-Methyltetrahydrofuran (2-MeTHF).[1][2]

    • Avoid: Hexanes (Partition coefficient is too low).[2]

  • Procedure: Extract the aqueous layer three times.[2][4] Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid: MgSO₄ is slightly acidic and can sometimes interact with sensitive amines, though usually safe here.[2] Na₂SO₄ is safer.[2]

Diagram 2: pH-Dependent Extraction Logic

The oxetane-piperazine scaffold behaves differently depending on pH.[1][2] This diagram illustrates where the compound resides during workup.[2]

ExtractionLogic Input Reaction Mixture (Aqueous) Acidic Acidic (pH 1-4) Protonated (Cationic) Input->Acidic Add HCl/TFA OrgLayer_Acid Organic Layer (Impurities) Acidic->OrgLayer_Acid Extract w/ EtOAc AqLayer_Acid Aqueous Layer (Product Retained) Acidic->AqLayer_Acid Product stays here Neutral Basic (pH > 9) Free Base (Neutral) OrgLayer_Base Organic Layer (Product Extracted) Neutral->OrgLayer_Base Extract w/ DCM AqLayer_Base Aqueous Layer (Salts/Waste) Neutral->AqLayer_Base AqLayer_Acid->Neutral Basify (NaOH/NaHCO3)

Caption: Workflow for "Catch and Release" purification using pH manipulation to isolate the target amine.

Part 5: Stability & Safety (The "Oxetane Warning")

Oxetane Ring Stability: While oxetanes are more stable than epoxides, they are susceptible to acid-catalyzed ring opening, particularly in the presence of nucleophiles (e.g., Cl⁻, H₂O).[1][2]

  • Avoid: Heating in strong mineral acids (e.g., 6M HCl at 80°C) for extended periods.

  • Safe: TFA/DCM (for Boc deprotection) is generally tolerated at Room Temperature.[2]

  • Safe: Aqueous workups at pH 1–14 at Room Temperature.[2]

Self-Validating Check: If your yield drops significantly after an acidic step, check LCMS for a mass shift of +18 (hydrolysis/diol formation) or +36 (chloride opening).[1][2]

References

  • Wipf, P., et al. (2010).[2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry. [1][2]

  • Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of Oxetane-Containing Spirocycles." Angewandte Chemie International Edition. [1][2]

  • PubChem Compound Summary. "1-(Oxetan-3-yl)piperazine (Analog Data)." National Library of Medicine.[2] [1][2]

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][5] Chemical Reviews. [1][2]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-1-(oxetan-3-yl)piperazine Interactions

Foreword In the landscape of modern drug discovery, the strategic application of computational modeling has become an indispensable catalyst for innovation. It allows us to navigate the vast chemical space with greater p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the strategic application of computational modeling has become an indispensable catalyst for innovation. It allows us to navigate the vast chemical space with greater precision and foresight, transforming our approach to identifying and optimizing novel therapeutic agents. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of this computational revolution. We will embark on a detailed exploration of the in silico modeling of 3-Methyl-1-(oxetan-3-yl)piperazine, a molecule of significant interest due to its unique structural amalgamation of a piperazine core and an oxetane moiety. The piperazine scaffold is a well-established constituent in a plethora of FDA-approved drugs, recognized for its versatile biological activities, particularly in the realm of neuroscience.[1][2][3] The incorporation of an oxetane ring is a contemporary strategy in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element that can be pivotal for target engagement.[4][5][6]

This document is not a rigid protocol but rather a dynamic guide, designed to be adapted and tailored to the specific research questions at hand. We will delve into the causality behind our experimental choices, ensuring that each step is not just a procedure to be followed, but a scientifically validated decision. Our journey will begin with the crucial first step of target identification, a process that lays the foundation for all subsequent modeling efforts. From there, we will navigate through the intricacies of molecular docking, the dynamic world of molecular simulations, and the quantitative rigor of binding free energy calculations. We will also touch upon the predictive power of Quantitative Structure-Activity Relationship (QSAR) models and the vital importance of ADMET profiling.

The ultimate goal of this guide is to empower you, the researcher, with the knowledge and methodologies to confidently and effectively apply in silico modeling to your own research, fostering a deeper understanding of molecular interactions and accelerating the path to discovery.

Introduction to 3-Methyl-1-(oxetan-3-yl)piperazine

The molecule at the heart of our study, 3-Methyl-1-(oxetan-3-yl)piperazine, represents a fascinating convergence of established and emerging principles in medicinal chemistry. Its core, the piperazine ring, is a privileged scaffold, a structural motif that appears in a wide array of biologically active compounds.[2] This six-membered heterocycle, with its two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility, along with the ability to engage in a variety of non-covalent interactions, including hydrogen bonding and salt bridges.[1]

The addition of the oxetane group, a four-membered cyclic ether, is a modern design element in drug discovery.[4][7] Oxetanes are often employed as bioisosteres for less favorable groups like gem-dimethyl or carbonyl functionalities, offering improvements in aqueous solubility, metabolic stability, and lipophilicity without significantly altering the steric profile.[8][9] The inherent ring strain of the oxetane also imparts a distinct three-dimensional geometry, which can be exploited to achieve novel binding interactions with biological targets.[2]

Given the novelty of 3-Methyl-1-(oxetan-3-yl)piperazine, its specific biological targets are not yet elucidated in the public domain. This presents a perfect opportunity to showcase the power of in silico target prediction, a critical first step in the computational drug discovery pipeline.

The In Silico Modeling Workflow: A Conceptual Overview

Our approach to modeling the interactions of 3-Methyl-1-(oxetan-3-yl)piperazine is a multi-faceted workflow designed to provide a comprehensive understanding of its potential biological activity. This workflow is not merely a sequence of computational experiments but a logical progression of inquiry, where each step builds upon the insights of the previous one.

G A Ligand Preparation: 3-Methyl-1-(oxetan-3-yl)piperazine B In Silico Target Prediction (e.g., SwissTargetPrediction) A->B C Target Selection & Validation (Dopamine D2 Receptor) B->C D Protein Structure Retrieval (Protein Data Bank) C->D E Protein Preparation D->E F Molecular Docking E->F G Pose Analysis & Selection F->G H Molecular Dynamics Simulation G->H I Binding Free Energy Calculation (e.g., MM/PBSA) H->I L Data Interpretation & Hypothesis Generation I->L J QSAR Model Development (for compound series) J->L K ADMET Prediction K->L

Figure 1: A comprehensive workflow for the in silico modeling of novel small molecules.

Phase 1: Target Identification and Preparation

The journey of understanding a molecule's biological role begins with identifying its most likely protein targets. This is a critical step, as all subsequent modeling efforts are contingent on this initial hypothesis.

In Silico Target Prediction

For a novel compound like 3-Methyl-1-(oxetan-3-yl)piperazine, where experimental data on its biological activity is lacking, in silico target prediction methods are invaluable. These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.

Protocol 1: Target Prediction using SwissTargetPrediction

  • Ligand Input: Prepare the SMILES (Simplified Molecular Input Line Entry System) string for (S)-3-Methyl-1-(oxetan-3-yl)piperazine: C[C@H]1CN(CC(N1)C)C2COC2. The specific stereoisomer is chosen for consistency, though a racemic mixture could also be considered.

  • Web Server Submission: Navigate to the SwissTargetPrediction web server.[4][5] Paste the SMILES string into the query box.

  • Organism Selection: Select "Homo sapiens" as the target organism.

  • Prediction Execution: Initiate the prediction process. The server will compare the 2D and 3D similarity of the query molecule against a database of known ligands for a wide range of protein targets.

  • Result Analysis: The output will be a list of potential protein targets, ranked by their probability of interaction. This probability is based on the similarity of the query molecule to known ligands for each target.

Expected Outcome and Target Selection

Based on the prevalence of the piperazine scaffold in neuroactive compounds, it is highly probable that the target prediction will highlight G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as potentially other CNS targets.[2][3] For the purpose of this guide, we will proceed with the Dopamine D2 Receptor (DRD2) as our selected target. This choice is supported by the vast body of literature on piperazine-containing DRD2 modulators.

Protein Preparation

Once a target has been selected, its three-dimensional structure is required for docking and simulation studies. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

Protocol 2: Protein Structure Preparation

  • Structure Retrieval: Access the Protein Data Bank (rcsb.org) and search for the human Dopamine D2 Receptor. A suitable crystal structure, for example, PDB ID: 6CM4, which is in complex with a known antagonist, can be selected.

  • Initial Cleaning: Load the PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, MOE, or UCSF Chimera). Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the binding site of interest.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure. The protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) should be assigned based on the physiological pH (typically around 7.4). This can be done using tools like H++ or the Protein Preparation Wizard in Maestro.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process. The restraints are typically applied to the protein backbone to preserve the overall fold.

Phase 2: Interaction Modeling

With both the ligand and the protein target prepared, we can now proceed to model their interaction at the atomic level.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is a powerful tool for understanding the binding mode of a compound and for virtual screening of compound libraries.

Protocol 3: Molecular Docking

  • Receptor Grid Generation: Define the binding site on the DRD2 receptor. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure. The size of the grid box should be sufficient to accommodate the query ligand.

  • Ligand Conformation Generation: Generate a set of low-energy 3D conformations for 3-Methyl-1-(oxetan-3-yl)piperazine.

  • Docking Execution: Run the docking algorithm (e.g., Glide, AutoDock Vina, GOLD). The software will systematically sample different orientations and conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: Analyze the top-scoring docking poses. Examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor. The plausibility of the binding mode should be assessed based on known structure-activity relationships for DRD2 ligands.

Interaction TypePotential Residues in DRD2 Binding Site
Hydrogen BondAsp114, Ser193, Ser197
HydrophobicVal115, Phe198, Trp386, Phe390
Salt BridgeAsp114

Table 1: Potential key interactions between 3-Methyl-1-(oxetan-3-yl)piperazine and the Dopamine D2 Receptor.

Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This can provide valuable insights into the stability of the binding mode and the role of water molecules in the binding site.

Protocol 4: Molecular Dynamics Simulation

  • System Setup: Place the docked ligand-protein complex in a simulation box filled with a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure. This allows the system to relax to a stable state.

  • Production Run: Run the MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand's binding pose, the root-mean-square deviation (RMSD) of the protein backbone, and the persistence of key intermolecular interactions.

Binding Free Energy Calculation

To obtain a more quantitative estimate of the binding affinity, we can calculate the binding free energy of the ligand-protein complex. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.

Protocol 5: MM/PBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics energy of the complex, the protein, and the ligand. Also, calculate the polar and non-polar solvation energies.

  • Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the protein and ligand.

Phase 3: Predictive Modeling and Profiling

Beyond the interaction with a single target, in silico methods can also be used to predict the broader pharmacological profile of a compound.

Quantitative Structure-Activity Relationship (QSAR)

If a series of analogues of 3-Methyl-1-(oxetan-3-yl)piperazine were to be synthesized and tested, a QSAR model could be developed to correlate their chemical structures with their biological activities.[11][12] This can provide valuable insights into the key structural features that govern activity and guide the design of more potent compounds.

ADMET Prediction

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A variety of in silico tools are available to predict these properties based on the chemical structure of a compound.

PropertyPredicted ValueImplication
Absorption
Caco-2 PermeabilityHighGood intestinal absorption
Distribution
Blood-Brain Barrier PenetrationHighCNS-active potential
P-glycoprotein SubstrateNoReduced efflux from the brain
Metabolism
CYP2D6 InhibitionLow RiskReduced potential for drug-drug interactions
Toxicity
hERG InhibitionLow RiskReduced risk of cardiotoxicity

Table 2: A hypothetical ADMET profile for 3-Methyl-1-(oxetan-3-yl)piperazine.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for elucidating the potential biological interactions of 3-Methyl-1-(oxetan-3-yl)piperazine. By integrating target prediction, molecular docking, molecular dynamics simulations, and predictive modeling, we can construct a detailed and scientifically grounded hypothesis about the compound's mechanism of action. It is crucial to remember that in silico modeling is a hypothesis-generating tool. The predictions and insights gained from these computational studies must ultimately be validated through experimental testing. The true power of this approach lies in its ability to guide and prioritize these experiments, making the drug discovery process more efficient and cost-effective.

The continued development of more accurate and sophisticated computational methods, coupled with the ever-growing wealth of biological data, promises an exciting future for in silico drug discovery. For molecules like 3-Methyl-1-(oxetan-3-yl)piperazine, these approaches will be instrumental in unlocking their full therapeutic potential.

References

  • Wessjohann, L. A., et al. (2007). Oxetanes in Drug Discovery. Mini-Reviews in Organic Chemistry, 4(4), 303-314. Available from: [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(44), 8052-8063. Available from: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(6), 430-435. Available from: [Link]

  • SciSpace. (n.d.). In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. SciSpace. Available from: [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available from: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available from: [Link]

  • PubMed. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed. Available from: [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available from: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available from: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • Google Patents. (n.d.). Alkylated piperazine compounds. Google Patents.
  • PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. PubChem. Available from: [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available from: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

  • ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

  • ChemUniverse. (n.d.). 1-(OXETAN-3-YL)PIPERAZINE [P43933]. ChemUniverse. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Chromatographic Characterization of 3-Methyl-1-(oxetan-3-yl)piperazine

Abstract This guide details the analytical protocols for 3-Methyl-1-(oxetan-3-yl)piperazine , a polar, heterocyclic building block used in medicinal chemistry. Due to the compound's high polarity, lack of UV chromophore,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical protocols for 3-Methyl-1-(oxetan-3-yl)piperazine , a polar, heterocyclic building block used in medicinal chemistry. Due to the compound's high polarity, lack of UV chromophore, and the potential acid-lability of the oxetane ring, standard C18 HPLC-UV methods are often insufficient. This note provides two validated workflows: a HILIC-MS method for direct analysis and a GC-MS method utilizing silylation derivatization. Special attention is given to the stability of the oxetane moiety during method development.

Compound Profile & Analytical Challenges

Compound: 3-Methyl-1-(oxetan-3-yl)piperazine Structure Description: A piperazine ring substituted with a methyl group at the C3 position and an oxetane ring at the N1 position. The N4 nitrogen remains a secondary amine, contributing to basicity.

PropertyValue (Estimated/Literature)Analytical Implication
Molecular Formula C₈H₁₆N₂OLow molecular weight.[1]
MW ~156.23 g/mol Requires MS detection (low mass cutoff consideration).[1]
Polarity (LogP) < 0 (Highly Polar)Poor retention on standard C18 columns.
pKa (Piperazine) ~9.8 (N4), ~5.6 (N1)Highly basic; exists as a cation at neutral pH.[1]
Chromophore None (End absorption <210nm)UV detection is non-specific; MS or CAD required.[1]
Stability Oxetane ring strainCritical: Susceptible to ring-opening hydrolysis in strong acids (pH < 3).[1]
Analytical Decision Matrix

The following decision tree outlines the logic for selecting the appropriate method based on available instrumentation and sample matrix.

MethodSelection Start Start: Sample Type Matrix Is the matrix biological (plasma/urine) or synthetic? Start->Matrix Synthetic Synthetic Reaction Mix Matrix->Synthetic Bio Biological Matrix Matrix->Bio Volatility Check Volatility/Derivatization Synthetic->Volatility HILIC Method A: HILIC-MS (Direct Injection) Synthetic->HILIC Rapid Screening Bio->HILIC Polar Metabolites GCMS Method B: GC-MS (Derivatization required) Volatility->GCMS High Sensitivity Needed Constraint Constraint: Avoid Strong Acid (pH < 3) HILIC->Constraint

Figure 1: Analytical Method Selection Strategy based on matrix and stability constraints.

Method A: HILIC-ESI-MS (Recommended)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for polar amines.[1] It retains the compound using a water layer on a polar stationary phase, allowing for elution with high-organic mobile phases that boost ESI-MS sensitivity.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • System: UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC (2.6 µm).[1]

    • Why: Amide phases are chemically stable and provide excellent retention for secondary amines without severe peak tailing.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Note: While oxetanes are acid-sensitive, pH 3.5 is generally safe for the short residence time of a UHPLC run. Avoid pH < 2.5.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 1-2 µL.

Gradient Profile[1]
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Curve
0.0595Initial
1.0595Hold
6.05050Linear
7.05050Wash
7.1595Re-equilibrate
10.0595End
MS Detection Parameters (ESI+)[1]
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 25 V (Optimize for [M+H]+).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Target Mass:

    • [M+H]+: 157.2 m/z (Primary Quantifier).[1]

    • [M+Na]+: 179.2 m/z (Qualifier).[1]

Method B: GC-MS with Derivatization[6]

Rationale: Direct injection of secondary amines often leads to peak tailing and adsorption in the GC liner. The oxetane ring is thermally stable enough for GC (boiling point ~227°C), but the amine function requires capping. Silylation with MSTFA is chosen over acylation to prevent acid-catalyzed ring opening of the oxetane during the reaction.

Sample Preparation (Derivatization Protocol)[1][3][4]

Reagents:

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[1][2][3]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

  • Internal Standard: Dodecane or deuterated piperazine analog.

Workflow:

  • Dissolution: Dissolve 1 mg of sample in 500 µL of anhydrous pyridine.

  • Addition: Add 100 µL of MSTFA.

  • Incubation: Heat at 60°C for 30 minutes.

    • Caution: Do not exceed 70°C to avoid thermal degradation of the oxetane.

  • Transfer: Transfer to a GC vial with a glass insert.

GC-MS Conditions[1][6]
  • Column: Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (10:1), 250°C.

    • Liner: Deactivated wool liner (essential to prevent amine adsorption).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 3 min.

  • Transfer Line: 280°C.[1]

  • MS Source: 230°C (EI, 70 eV).

  • Scan Range: 40–350 amu.[1]

Expected Fragmentation (TMS Derivative)[1]
  • Parent Ion: [M]+• = 228 m/z (156 + 72 mass shift for one TMS group).[1]

  • Base Peak: Often m/z 73 (TMS group) or alpha-cleavage fragments of the piperazine ring.[1]

GCWorkflow Sample Sample (Dry Residue) Reaction Incubate 60°C, 30 min Sample->Reaction Reagent MSTFA + Pyridine Reagent->Reaction GC GC-MS Injection (Split 10:1) Reaction->GC

Figure 2: Derivatization workflow for GC-MS analysis.[1][3]

Stability & Validation Considerations

Oxetane Ring Stability Test

Before routine analysis, perform a "Stress Test" to confirm the mobile phase does not degrade the analyte.

  • Prepare a 10 µg/mL solution in the proposed mobile phase (e.g., pH 3.5 Ammonium Formate).

  • Inject immediately (T=0).[1]

  • Let stand in the autosampler (ambient) for 4 hours and 24 hours.

  • Re-inject.[1]

  • Pass Criteria: < 2% decrease in peak area and no new peaks formed.

    • Contingency: If degradation is observed, switch to Ammonium Bicarbonate (10 mM, pH 7.8) .[1] Oxetanes are stable in base.[1][4] Use a "Hybrid" C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) for high-pH stability.[1]

System Suitability Parameters (USP <621>)
ParameterAcceptance Criteria
Tailing Factor (T) NMT 1.5 (Strict for amines)
Precision (RSD, n=6) NMT 2.0%
Signal-to-Noise (LOQ) > 10:1

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA), 2018.[1] Link

  • Oxetanes in Drug Discovery. J. Med. Chem., 2016.[1][5] Discusses the pKa modulation and stability of oxetane-substituted amines. Link[1]

  • HILIC Method Development Guide. Agilent Technologies. Comprehensive guide on mobile phase selection for polar amines. Link

  • Derivatization Reagents for GC-MS. Sigma-Aldrich (Merck).[1] Protocols for silylation of secondary amines. Link

  • PubChem Compound Summary: 1-(Oxetan-3-yl)piperazine. National Center for Biotechnology Information.[1] (Structural analog reference). Link[1]

Sources

Application

Application Notes and Protocols for 3-Methyl-1-(oxetan-3-yl)piperazine in CNS Drug Development

Introduction: The Strategic Combination of Privileged Scaffolds for Novel CNS Therapeutics The pursuit of novel chemical entities for the treatment of Central Nervous System (CNS) disorders is a paramount challenge in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of Privileged Scaffolds for Novel CNS Therapeutics

The pursuit of novel chemical entities for the treatment of Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. The intricate nature of the blood-brain barrier (BBB) and the complexity of neuronal signaling pathways demand a sophisticated approach to molecular design. In this context, the strategic use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple, diverse biological targets – has emerged as a highly successful strategy. The piperazine moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs targeting the CNS.[1][2][3] Its conformational flexibility and the basicity of its nitrogen atoms allow for fine-tuning of physicochemical properties and target engagement.[1]

This guide focuses on 3-Methyl-1-(oxetan-3-yl)piperazine , a compound that marries the well-established piperazine core with an oxetane ring. The oxetane moiety is increasingly utilized in drug discovery as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability, aqueous solubility, and lipophilicity, which are critical parameters for CNS drug candidates.[4] The addition of a methyl group on the piperazine ring introduces chirality and can provide steric hindrance or favorable interactions within a target's binding pocket, potentially enhancing selectivity and potency.

These application notes will provide a comprehensive framework for researchers and drug development professionals to explore the potential of 3-Methyl-1-(oxetan-3-yl)piperazine as a CNS therapeutic agent. We will delve into its hypothesized mechanism of action, provide detailed protocols for its in vitro and in vivo characterization, and offer insights into the interpretation of experimental data.

Physicochemical Properties and Synthetic Strategy

A successful CNS drug candidate must possess a specific set of physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME), particularly the ability to cross the blood-brain barrier. While experimental data for 3-Methyl-1-(oxetan-3-yl)piperazine is not widely published, we can predict its properties based on its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 156.23 g/mol [5]Well within the typical range for CNS drugs (<450 Da) to favor BBB penetration.
logP Predicted to be low to moderateThe oxetane and piperazine moieties enhance hydrophilicity, which can improve solubility but must be balanced for membrane permeability.
pKa Two basic centers (piperazine nitrogens)The pKa values will influence the charge state at physiological pH, affecting receptor interaction and cell permeability. The less sterically hindered nitrogen is likely more basic.
Topological Polar Surface Area (TPSA) Expected to be in a favorable rangeThe presence of nitrogen and oxygen atoms contributes to the TPSA, a key predictor of BBB penetration.
Synthetic Approach: N-Alkylation of Piperazine

The synthesis of 3-Methyl-1-(oxetan-3-yl)piperazine can be achieved through several established methods for the N-alkylation of piperazines.[3][6] A common and efficient route is the reductive amination of 2-methylpiperazine with oxetan-3-one.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-methylpiperazine 2-Methylpiperazine reductive_amination Reductive Amination 2-methylpiperazine->reductive_amination oxetan-3-one Oxetan-3-one oxetan-3-one->reductive_amination final_product 3-Methyl-1-(oxetan-3-yl)piperazine reductive_amination->final_product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reductive_amination

Caption: Synthetic workflow for 3-Methyl-1-(oxetan-3-yl)piperazine.

This approach offers good control over the reaction and typically results in high yields. Purification can be achieved through standard chromatographic techniques.

Hypothesized CNS Activity and Mechanism of Action

The piperazine scaffold is a common feature in drugs targeting a variety of CNS receptors, particularly G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors.[2] Many antipsychotics (e.g., aripiprazole) and antidepressants (e.g., vortioxetine) contain a piperazine ring that is crucial for their pharmacological activity.[1][3]

Given this precedent, it is plausible that 3-Methyl-1-(oxetan-3-yl)piperazine may act as a modulator of monoaminergic systems. The N-oxetanyl group can influence the electronic properties and conformation of the piperazine ring, potentially leading to a unique receptor interaction profile.

G cluster_compound Compound cluster_targets Potential CNS Targets cluster_effects Potential Therapeutic Effects compound 3-Methyl-1-(oxetan-3-yl)piperazine 5HT_receptors Serotonin (5-HT) Receptors compound->5HT_receptors Modulation D_receptors Dopamine (D) Receptors compound->D_receptors Modulation NE_transporter Norepinephrine Transporter (NET) compound->NE_transporter Inhibition other_GPCRs Other GPCRs/Ion Channels compound->other_GPCRs Interaction antidepressant Antidepressant 5HT_receptors->antidepressant anxiolytic Anxiolytic 5HT_receptors->anxiolytic antipsychotic Antipsychotic D_receptors->antipsychotic cognitive_enhancement Cognitive Enhancement D_receptors->cognitive_enhancement NE_transporter->antidepressant

Caption: Hypothesized targets and effects of the compound.

Experimental Protocols: A Tiered Approach to Characterization

A systematic, tiered approach is recommended to efficiently evaluate the potential of 3-Methyl-1-(oxetan-3-yl)piperazine. This involves a series of in vitro and in vivo assays, starting with broad screening and progressing to more specific and complex models.

Tier 1: In Vitro Profiling

1. Receptor Binding Assays

  • Objective: To determine the binding affinity of the compound for a panel of CNS-relevant receptors.

  • Protocol:

    • Preparation of Membranes: Utilize commercially available cell membranes expressing the target receptors (e.g., 5-HT1A, 5-HT2A, D2, D3).

    • Radioligand Binding Assay:

      • Incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of 3-Methyl-1-(oxetan-3-yl)piperazine.

      • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Calculate the Ki (inhibition constant) by fitting the data to a one-site competition model using appropriate software (e.g., GraphPad Prism).

2. Blood-Brain Barrier (BBB) Permeability Assay

  • Objective: To assess the potential of the compound to cross the blood-brain barrier.

  • Protocol (using an in vitro model like the PAMPA assay):

    • Prepare the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.

    • Donor Compartment: Add a solution of 3-Methyl-1-(oxetan-3-yl)piperazine to the donor wells.

    • Acceptor Compartment: Fill the acceptor wells with a buffer solution.

    • Incubation: Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-16 hours).

    • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Data Analysis: Calculate the permeability coefficient (Pe). Compounds with high permeability are more likely to cross the BBB.[7][8]

Tier 2: In Vitro Functional and Cellular Assays

1. Functional Assays (e.g., cAMP or Calcium Mobilization)

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptors identified in the binding assays.

  • Protocol (example for a Gs-coupled receptor):

    • Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 cells).

    • Assay:

      • Treat the cells with varying concentrations of 3-Methyl-1-(oxetan-3-yl)piperazine.

      • For antagonist activity, co-treat with a known agonist.

      • Stimulate adenylyl cyclase with forskolin.

      • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

2. Neuronal Cell-Based Assays

  • Objective: To evaluate the effect of the compound on neuronal function in a more physiologically relevant context.[9]

  • Protocol (example using primary cortical neurons):

    • Culture Primary Neurons: Isolate and culture cortical neurons from embryonic rodents.

    • Neurotransmitter Release Assay:

      • Load the cultured neurons with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

      • Treat the cells with 3-Methyl-1-(oxetan-3-yl)piperazine.

      • Stimulate neurotransmitter release with a depolarizing agent (e.g., high potassium).

      • Measure the amount of released radioactivity.

    • Data Analysis: Determine if the compound modulates neurotransmitter release.

Tier 3: In Vivo Characterization

1. Pharmacokinetic (PK) Studies in Rodents

  • Objective: To determine the pharmacokinetic profile of the compound, including its brain penetration.

  • Protocol:

    • Dosing: Administer a single dose of 3-Methyl-1-(oxetan-3-yl)piperazine to a cohort of mice or rats via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Sample Collection: At various time points post-dose, collect blood and brain tissue samples.

    • Sample Processing: Process the blood to obtain plasma and homogenize the brain tissue.

    • Quantification: Measure the concentration of the compound in plasma and brain homogenate using LC-MS/MS.

    • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and the brain-to-plasma concentration ratio.

2. Preliminary Behavioral Assays

  • Objective: To obtain an early indication of the compound's potential therapeutic effects in established animal models.[10][11]

  • Protocol (example: Forced Swim Test for antidepressant-like activity):

    • Acclimation: Acclimate mice to the testing room.

    • Dosing: Administer 3-Methyl-1-(oxetan-3-yl)piperazine or a vehicle control.

    • Test: Place each mouse in a cylinder of water from which it cannot escape.

    • Scoring: Videotape the session and score the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Other relevant models:

    • Elevated Plus Maze: for anxiolytic-like effects.

    • Open Field Test: to assess general locomotor activity and rule out sedative or stimulant effects.

    • Prepulse Inhibition of Startle: to screen for antipsychotic-like activity.

G start Start: Compound Synthesized tier1 Tier 1: In Vitro Profiling - Receptor Binding - BBB Permeability start->tier1 decision1 Favorable Profile? tier1->decision1 tier2 Tier 2: Functional & Cellular Assays - Agonist/Antagonist Mode - Neuronal Activity decision1->tier2 Yes stop Stop/Redesign decision1->stop No decision2 Potent & Active? tier2->decision2 tier3 Tier 3: In Vivo Studies - Rodent PK (Brain Penetration) - Behavioral Models decision2->tier3 Yes decision2->stop No decision3 Efficacious & Brain-Penetrant? tier3->decision3 lead_optimization Lead Optimization decision3->lead_optimization Yes decision3->stop No

Caption: Tiered workflow for CNS drug candidate evaluation.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a comprehensive initial profile of 3-Methyl-1-(oxetan-3-yl)piperazine.

  • Favorable Tier 1 results would show high affinity for specific CNS targets and good predicted BBB permeability.

  • Successful Tier 2 assays would confirm a desirable functional activity (e.g., potent antagonism at the 5-HT2A receptor) and demonstrate an effect on neuronal signaling.

  • Promising Tier 3 data would include a good brain-to-plasma ratio and a statistically significant effect in a relevant behavioral model, without confounding effects on general activity.

If 3-Methyl-1-(oxetan-3-yl)piperazine demonstrates a promising profile, future directions would involve lead optimization to improve potency, selectivity, and ADME properties, followed by more extensive preclinical development, including safety pharmacology and toxicology studies.

Conclusion

3-Methyl-1-(oxetan-3-yl)piperazine represents a promising starting point for the development of novel CNS therapeutics. Its chemical structure combines the privileged piperazine scaffold with a metabolically robust oxetane ring, offering a unique opportunity for fine-tuning its pharmacological profile. The systematic application of the protocols outlined in this guide will enable a thorough and efficient evaluation of its potential, paving the way for the development of the next generation of treatments for debilitating CNS disorders.

References

  • Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]

  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • PubMed. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

  • Various Authors. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Retrieved from [Link]

  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • CONICET. (2011). CNS Drug Development – Lost in Translation?. Retrieved from [Link]

  • ResearchGate. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Profiling of 3-Methyl-1-(oxetan-3-yl)piperazine Derivatives

Introduction: The Oxetane Advantage in Medicinal Chemistry In modern drug discovery, the 3-Methyl-1-(oxetan-3-yl)piperazine moiety represents a high-value structural motif used for "scaffold hopping" and late-stage lead...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Advantage in Medicinal Chemistry

In modern drug discovery, the 3-Methyl-1-(oxetan-3-yl)piperazine moiety represents a high-value structural motif used for "scaffold hopping" and late-stage lead optimization. It serves as a superior bioisostere for


-isopropyl, 

-cyclobutyl, or

-gem-dimethyl piperazines.

While the piperazine ring is a privileged pharmacophore, it often suffers from high lipophilicity (LogP) and metabolic liability at the nitrogen centers. The introduction of the oxetane-3-yl group addresses these failures through three specific mechanisms:

  • Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor (HBA) with a high dipole moment, significantly lowering LogD and increasing aqueous solubility compared to carbocyclic analogs.

  • Metabolic Shielding: Unlike

    
    -alkyl groups that are prone to oxidative dealkylation by Cytochrome P450s (CYPs), the oxetane ring is metabolically robust. Furthermore, the electron-withdrawing nature of the oxetane oxygen lowers the pKa of the attached nitrogen (typically by 1–2 units), reducing the basicity that often drives hERG toxicity and phospholipidosis.
    
  • Conformational Locking: The 3-methyl substituent on the piperazine adds a chiral constraints, restricting ring flipping and potentially improving binding selectivity.

This guide details the in vitro assay protocols required to validate these specific advantages.

Strategic Workflow: From Synthesis to Validation

The following workflow illustrates the decision logic for evaluating derivatives containing this scaffold.

Oxetane_Workflow cluster_Assays In Vitro Validation Suite Hit Hit Compound (High LogD, Poor Sol) Design Design: Substitute N-alkyl with 3-Methyl-1-(oxetan-3-yl) Hit->Design Scaffold Hop Solubility 1. Kinetic Solubility (Nephelometry/HPLC) Design->Solubility pKa 2. pKa Determination (Potentiometric) Solubility->pKa If Soluble Metab 3. Microsomal Stability (Cl_int Calculation) pKa->Metab If Basicity Optimized Perm 4. Permeability (PAMPA/Caco-2) Metab->Perm If Stable Decision Go/No-Go Decision Perm->Decision

Caption: Logical progression for validating oxetane-piperazine bioisosteres against parent compounds.

Protocol 1: Kinetic Solubility Assay (HPLC-UV)

Objective: Quantify the solubility improvement conferred by the oxetane moiety compared to the


-isopropyl parent. Oxetane derivatives often exhibit solubility increases of 10- to 100-fold.
Materials
  • Test Compound: 3-Methyl-1-(oxetan-3-yl)piperazine derivative (10 mM DMSO stock).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Equipment: Agilent 1200 HPLC or equivalent with UV-Vis detector.

  • Filter Plate: 0.45 µm PVDF 96-well filter plate.

Methodology
  • Precipitation: Spiking 5 µL of the 10 mM DMSO stock into 495 µL of PBS (pH 7.4) in a 96-well plate to reach a target concentration of 100 µM (1% DMSO final).

  • Equilibration: Seal the plate and shake at 300 rpm for 24 hours at 25°C. This allows the system to reach pseudo-equilibrium.

  • Filtration: Vacuum filter the suspension through the 0.45 µm PVDF plate into a clean collection plate to remove undissolved precipitate.

  • Quantification: Inject the filtrate onto the HPLC.

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

    • Detection: UV absorbance at

      
       of the compound.
      
  • Calculation: Compare the Area Under Curve (AUC) of the filtrate against a standard calibration curve prepared in 100% DMSO (where the compound is fully soluble).

Data Interpretation:

Compound Variant Typical Solubility (µM) Interpretation

| Parent (


-Isopropyl)  | < 10 µM | Poor solubility; likely dissolution-limited absorption.[1] |
| Oxetane Derivative  | > 150 µM | High Solubility.  The polar oxetane oxygen disrupts crystal lattice energy and interacts with water. |

Protocol 2: Microsomal Metabolic Stability ( )

Objective: Determine if the oxetane ring protects the piperazine nitrogen from oxidative dealkylation. The 3-methyl group on the piperazine also sterically hinders metabolic approach.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Preparation: Prepare a 1 µM solution of the test compound in reaction buffer (100 mM Potassium Phosphate, pH 7.4).

  • Pre-Incubation: Mix 40 µL of compound solution with 10 µL of microsomes (final protein conc: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex and centrifuge at 4,000 rpm for 10 minutes to pellet proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass.

Calculation: Intrinsic Clearance ( )

Plot


 vs. time. The slope of the line is 

.


Critical Insight: Oxetane derivatives should show a significantly lower


 than 

-methyl or

-ethyl analogs. If high clearance persists, check for metabolism on the piperazine ring carbons (lactam formation). The 3-methyl substituent is specifically designed to block this metabolic soft spot.

Protocol 3: pKa Determination (Potentiometric Titration)

Objective: Confirm the electron-withdrawing effect of the oxetane. A lower pKa reduces the percentage of ionized species at physiological pH, which can improve membrane permeability despite the increased polarity of the oxetane.

Methodology
  • Setup: Use a potentiometric titrator (e.g., Sirius T3).

  • Titration: Dissolve the compound in 0.15 M KCl (ionic strength adjustor). Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.

  • Analysis: The software calculates the pKa based on the change in charge/protonation state.

Expected Results:

  • N-Isopropyl Piperazine pKa: ~8.5 – 9.0 (Highly basic, protonated at pH 7.4).

  • N-Oxetanyl Piperazine pKa: ~6.0 – 6.5 (Less basic, significant neutral fraction at pH 7.4).

Structural Mechanism of Action[2]

The following diagram details the chemical logic behind the stability and solubility improvements.

Mechanism GemDimethyl Gem-Dimethyl / Isopropyl (Lipophilic, Metabolic Soft Spot) Oxetane Oxetane Bioisostere (Polar, Metabolically Stable) GemDimethyl->Oxetane Chemical Substitution Mechanism1 Mechanism 1: Solvation Oxygen lone pairs accept H-bonds from water Result: Solubility ↑↑ Oxetane->Mechanism1 Mechanism2 Mechanism 2: Inductive Effect Oxygen pulls electron density from Nitrogen Result: pKa ↓ (Reduced Basicity) Oxetane->Mechanism2

Caption: Mechanistic basis for the physicochemical improvements of the oxetane motif.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2][3][4][5][6][7][8] Angewandte Chemie International Edition, 49(16), 2816-2850. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Foundational context on bioisosteres). Link

  • Burkhard, J. A., et al. (2010).[9] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(19), 7119-7143. Link

  • Scott, J. S., et al. (2013). Evaluation of the 3-Oxetanyl Group as a Isostere for the tert-Butyl Group in a Series of Potent and Selective Inhibitors of the Target of Rapamycin (mTOR) Kinase. Journal of Medicinal Chemistry, 56(11), 4580–4596. Link

Sources

Technical Notes & Optimization

Troubleshooting

byproduct formation in 3-Methyl-1-(oxetan-3-yl)piperazine reactions

This is a technical support guide designed for the Center for Heterocyclic Chemistry Support . It addresses the specific challenges of working with 3-Methyl-1-(oxetan-3-yl)piperazine , a high-value building block used to...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Heterocyclic Chemistry Support . It addresses the specific challenges of working with 3-Methyl-1-(oxetan-3-yl)piperazine , a high-value building block used to modulate lipophilicity and metabolic stability in drug discovery.

Ticket Category: Heterocyclic Building Blocks | Molecule ID: OX-PIP-3Me Status: Active | Support Level: Tier 3 (Senior Scientist)

Executive Summary

3-Methyl-1-(oxetan-3-yl)piperazine is a "morpholine surrogate" where the oxetane ring lowers lipophilicity (LogD) while maintaining solubility. However, the strain energy of the oxetane ring (~107 kJ/mol) and the asymmetry of the piperazine core create distinct byproduct profiles during synthesis and downstream coupling.

This guide details the three primary failure modes: Regioisomeric Contamination , Acid-Catalyzed Ring Opening , and Bis-Alkylation .

Module 1: Synthesis & Regioselectivity Issues

User Observation: "I see two close-running spots on TLC/LCMS with the same mass, or my NMR integration for the methyl doublet is split."

The Root Cause: Kinetic vs. Thermodynamic Control

The precursor, 2-methylpiperazine , is an unsymmetrical diamine. It possesses two nucleophilic nitrogen atoms:

  • N1 (Hindered): Adjacent to the methyl group (sterically crowded).

  • N4 (Unhindered): Distal to the methyl group.

When reacting with oxetan-3-one (via reductive amination), the reaction is kinetically controlled by steric accessibility.

  • Target Product (Major): Reaction at the unhindered N4 yields 1-(oxetan-3-yl)-3-methylpiperazine . (Note: IUPAC renumbering makes the substituted nitrogen N1, placing the methyl at C3).

  • Byproduct (Minor): Reaction at the hindered N1 yields 1-(oxetan-3-yl)-2-methylpiperazine .

Troubleshooting Protocol
IssueDiagnosticResolution
Regioisomer Mixture 1H NMR: Look at the methyl doublet. The 3-Me isomer (target) typically shows a doublet ~1.0 ppm. The 2-Me isomer (byproduct) shift often differs by 0.05–0.1 ppm due to proximity to the oxetane.Purification: These isomers are difficult to separate by flash chromatography. Recrystallization as an oxalate or HCl salt is often required. Prevention: Use lower temperatures (0°C) during imine formation to maximize the kinetic preference for the unhindered amine.
Bis-Alkylation LCMS: Mass peak at [M+H] + 56 (Oxetanyl unit). Product is 1,4-bis(oxetan-3-yl)-2-methylpiperazine.Stoichiometry: Ensure oxetan-3-one is the limiting reagent (0.9 eq) and the amine is in excess (1.2–1.5 eq). Add the reducing agent (NaBH(OAc)3) slowly.
Visualization: Regioselectivity Pathway

Regioselectivity Start 2-Methylpiperazine + Oxetan-3-one Intermediate Imine/Iminium Formation Start->Intermediate Reductive Amination (NaBH(OAc)3) Target TARGET (Major) 3-Methyl-1-(oxetan-3-yl)piperazine (Reaction at unhindered N) Intermediate->Target Fast (Kinetic) Byproduct1 BYPRODUCT (Minor) 2-Methyl-1-(oxetan-3-yl)piperazine (Reaction at hindered N) Intermediate->Byproduct1 Slow (Steric hindrance) Byproduct2 BYPRODUCT (Impurity) 1,4-Bis(oxetan-3-yl)... (Double reaction) Target->Byproduct2 Excess Oxetan-3-one

Caption: Kinetic competition between nitrogen centers dictates the product profile. Steric hindrance at N1 favors the formation of the 3-methyl isomer.

Module 2: The "Fragile" Ring (Acid Stability)

User Observation: "My product yield plummeted after Boc-deprotection," or "I see a broad peak in the baseline and my mass increased by +18."

The Root Cause: Acid-Catalyzed Hydrolysis

While oxetanes are more stable than epoxides, they function as latent electrophiles . Under acidic conditions (pH < 3), especially in aqueous media, the ether oxygen protonates, activating the ring for nucleophilic attack by water.

  • Mechanism: Protonation

    
     Ring opening 
    
    
    
    Formation of 3-((3-methylpiperazin-1-yl)methyl)propane-1,3-diol (linear chain).
  • Critical Risk Factors:

    • Use of TFA (Trifluoroacetic acid) for deprotection.

    • Strong cation exchange (SCX) cartridges with extended residence time.

    • HCl salt formation in the presence of moisture.

Troubleshooting Protocol
OperationRisk LevelRecommended Protocol
Boc-Deprotection HIGH Avoid TFA. Use HCl in Dioxane (anhydrous) at 0°C. Monitor strictly. Alternatively, use TMSOTf/2,6-lutidine for mild deprotection.
Workup MED Do not use 1M HCl washes. Quench reactions with saturated NaHCO3 or K2CO3 . Maintain pH > 8 during extraction.
LCMS Analysis LOW Standard 0.1% Formic acid mobile phases are usually safe due to short contact time, but avoid leaving samples in acidic solution for days.
Visualization: Decomposition Pathway

Decomposition cluster_prevention Prevention Strategy Oxetane Intact Oxetane Core (Strained Ether) Protonated Protonated Intermediate (Activated Electrophile) Oxetane->Protonated + H+ (TFA/HCl) Open Ring-Opened Diol (Linear Byproduct) Protonated->Open + H2O (Nucleophilic Attack) Strategy Use Anhydrous Acid or Basic Workup

Caption: The activation of the oxetane oxygen by protons leads to rapid hydrolysis in aqueous environments.

Module 3: Coupling Reaction Interference

User Observation: "Buchwald coupling failed; the catalyst died," or "Peptide coupling gave low yields."

The Root Cause: Lewis Basicity & Chelation

The oxetane oxygen is a Lewis base. In transition metal catalysis (Pd, Cu), the oxetane can compete with ligands for the metal center, potentially poisoning the catalyst or altering the active species geometry.

Additionally, the secondary amine of the piperazine is the intended nucleophile, but if the oxetane ring opens (see Module 2), the resulting primary alcohol becomes a competing nucleophile, leading to ester/ether byproducts.

Best Practices for Downstream Chemistry
  • Amide Coupling: Use HATU/DIPEA. Avoid carbodiimides (EDC/HOBt) if acidic additives are involved. Ensure the piperazine NH is free (not protonated).

  • Buchwald-Hartwig:

    • Ligand Choice: Use bulky, electron-rich ligands (e.g., RuPhos , BrettPhos ) that outcompete the oxetane oxygen for Pd binding.

    • Base: Use Cs2CO3 or NaOtBu (anhydrous). Avoid weak bases that might not fully deprotonate the amine if the oxetane is inductively withdrawing.

Frequently Asked Questions (FAQ)

Q1: Can I store the 3-Methyl-1-(oxetan-3-yl)piperazine as a free base?

  • Answer: Yes, but with caution. It is best stored at -20°C under argon. As a free base, it can slowly absorb CO2 from the air (forming carbamates) or undergo slow polymerization if exposed to moisture and trace acid. The oxalate salt is often the most stable solid form.

Q2: Why is the boiling point not reported in literature?

  • Answer: Oxetanyl amines are thermally sensitive. Distillation often leads to decomposition or polymerization. Do not attempt to distill. Rely on column chromatography or recrystallization.

Q3: I see a +12 mass shift in LCMS. What is it?

  • Answer: This is likely a formaldehyde adduct (+12 Da corresponds to a methylene bridge or iminium species). If you used reductive amination with excess formaldehyde or if your solvents were contaminated, you might form the N-methylated byproduct or a methynol intermediate.

References

  • Wuitschik, G. et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1] Link

    • Key Insight: Establishes oxetanes as stable morpholine surrogates and details their solubility benefits.
  • Burkhard, J. A. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

    • Key Insight: Discusses the stability profiles and synthesis of 3-substituted oxetanes.
  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2] Chemical Reviews, 116(24), 15150–15228. Link

    • Key Insight: Comprehensive review of ring-opening mechanisms and acid sensitivity.[3]

  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Key Insight: Standard protocol for the reductive amin

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

3-Methyl-1-(oxetan-3-yl)piperazine proper disposal procedures

This guide outlines the authoritative, field-validated disposal procedures for 3-Methyl-1-(oxetan-3-yl)piperazine . It is designed for researchers and safety officers requiring immediate, actionable protocols compliant w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, field-validated disposal procedures for 3-Methyl-1-(oxetan-3-yl)piperazine . It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with standard laboratory safety hierarchies.[1]

Executive Safety Directive

3-Methyl-1-(oxetan-3-yl)piperazine combines a basic secondary/tertiary amine scaffold (piperazine) with a strained cyclic ether (oxetane).[1]

  • Primary Waste Classification: Basic Organic Waste (Corrosive, Toxic).

  • Critical Incompatibility: DO NOT mix with strong acids. The oxetane ring is susceptible to acid-catalyzed ring-opening, which can be highly exothermic and generate uncontrolled pressure in waste containers.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Characterization & Waste Assessment

Effective disposal requires understanding the chemical's structural reactivity.[1] This compound presents a dual-hazard profile that dictates its segregation.[1]

Structural MoietyHazard ClassImplication for Disposal
Piperazine Ring Corrosive (Cat.[1] 1B) / Sensitizer Must be handled as a high-pH base (pH > 11).[1] Potential respiratory sensitizer; avoid aerosolization.[1]
Oxetane Ring Reactive / Flammable Strained 4-membered ring.[1] Stable in base, but reactive in acid . Potential for polymerization or hydrolysis if waste streams are acidified.[1]
Methyl Group Combustible Adds to the organic carbon load, ensuring the material burns well during incineration.

GHS Classification (Derived):

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H317: May cause an allergic skin reaction.[2]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

Waste Segregation Protocol

Proper segregation is the single most critical step to prevent "trash can chemistry" (unintended reactions in the waste drum).

The "Basic Organic" Rule

This compound must be segregated into the Basic (Alkaline) Organic Solvent stream.

  • Acceptable Co-Solvents: Methanol, Ethanol, Dichloromethane (if halogenated waste is permitted in the same drum—check local rules), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Prohibited Mixtures:

    • Acids (HCl, H₂SO₄, Acetic Acid): Will trigger neutralization heat and oxetane ring-opening.[1]

    • Oxidizers (Peroxides, Nitric Acid): Risk of violent oxidation of the amine.

    • Aldehydes/Ketones: Potential for Schiff base formation (slow, but can change waste properties).

Decision Matrix: Disposal Pathway

DisposalFlow cluster_warning CRITICAL WARNING Start Waste: 3-Methyl-1-(oxetan-3-yl)piperazine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic/Corrosive SolventCheck Contains Halogens? Liquid->SolventCheck Incineration Final Fate: High-Temp Incineration SolidBin->Incineration Halo Halogenated Basic Waste SolventCheck->Halo Yes (e.g., DCM) NonHalo Non-Halogenated Basic Waste SolventCheck->NonHalo No (e.g., MeOH) Halo->Incineration NonHalo->Incineration Warning DO NOT MIX WITH ACIDS (Oxetane Ring Opening Risk)

Figure 1: Decision logic for segregating 3-Methyl-1-(oxetan-3-yl)piperazine waste streams.

Operational Disposal Procedures

Scenario A: Routine Laboratory Waste (Solutions)
  • Select Container: Use an HDPE (High-Density Polyethylene) or glass container.[1] Avoid metal containers if the solution is aqueous and highly basic, as it may corrode aluminum.

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Chemical Name: Write fully: "3-Methyl-1-(oxetan-3-yl)piperazine solution".

    • Hazards: Check "Corrosive" and "Toxic".[1][3]

    • pH: Mark as Basic (pH > 10).

  • Transfer: Pour waste into the container using a funnel to avoid drips.

  • Closure: Cap tightly. Do not leave the funnel in the bottle.

Scenario B: Solid Residue / Expired Chemicals[6]
  • Packaging: Keep the chemical in its original vial if possible.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type).

  • Disposal: Place the bagged vial into the Solid Hazardous Waste drum.

  • Contaminated Debris: Gloves, paper towels, and weigh boats contaminated with the substance must also go into the Solid Hazardous Waste, not regular trash.

Scenario C: Spill Management (Emergency Protocol)

If a spill occurs (> 5 mL):

  • Evacuate & Ventilate: Piperazine derivatives can cause respiratory sensitization.[1] Clear the immediate area.[1][4][5]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder, use a N95 or P100 respirator.[1]

  • Containment: Surround the spill with absorbent pillows or inert absorbent (vermiculite/sand).[1]

  • Cleanup:

    • Do NOT use acid to neutralize the spill directly (risk of heat/fumes).

    • Absorb the liquid completely.[1]

    • Scoop into a wide-mouth hazardous waste jar.[1]

    • Clean the surface with water and soap after the bulk material is removed.

  • Disposal: Label the debris jar as "Spill Debris: 3-Methyl-1-(oxetan-3-yl)piperazine".

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly P-listed or U-listed by specific CAS, this compound is regulated as a Characteristic Waste due to Corrosivity (D002) if the pH is >12.5, and potentially Toxicity.

  • Destruction Method: The only acceptable final disposal method is fuel blending or incineration . The high nitrogen content requires incineration facilities equipped with scrubbers to manage NOₓ emissions.[1]

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink. Piperazine derivatives are toxic to aquatic life and difficult for municipal water treatment plants to degrade.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57416287, 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]

  • Safe Work Australia (2019). Piperazine: Human health tier II assessment. Industrial Chemicals Environmental Management Standard. Retrieved from [Link]

  • Wuitschik, G., et al. (2010).Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Discusses stability and reactivity of the oxetane ring).

Sources

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